Secnidazole, (R)-
Overview
Description
Secnidazole, ®- is a second-generation 5-nitroimidazole antimicrobial agent. It is structurally related to other 5-nitroimidazoles, such as metronidazole and tinidazole, but displays improved oral absorption and a longer terminal elimination half-life . Secnidazole is used to treat bacterial vaginosis and trichomoniasis .
Preparation Methods
Secnidazole can be synthesized through various methods. One common synthetic route involves the reaction of 2-methyl-5-nitroimidazole with 2-chloropropanol under basic conditions to yield secnidazole . Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) for the purification and validation of the compound . The reaction conditions typically include a mobile phase of methanol and water, with UV detection at 310 nm .
Chemical Reactions Analysis
Secnidazole undergoes several types of chemical reactions, including:
Oxidation: Secnidazole can be oxidized under certain conditions, although this is less common.
Substitution: The imidazole ring in secnidazole can undergo substitution reactions with various reagents.
Common reagents and conditions used in these reactions include methanol, acetonitrile, and ortho-phosphoric acid . Major products formed from these reactions include radical anions and other reduced forms of secnidazole .
Scientific Research Applications
Secnidazole has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of HPLC methods.
Biology: Studied for its effects on bacterial and protozoal pathogens.
Medicine: Used to treat bacterial vaginosis and trichomoniasis.
Industry: Employed in the formulation of pharmaceutical products, including film-coated tablets.
Mechanism of Action
Secnidazole is a prodrug that is activated after entering bacterial or parasitic cells. The nitro group in secnidazole is reduced by nitroreductase enzymes to form radical anions, which damage and kill the target pathogen by interfering with DNA synthesis . The molecular targets and pathways involved include bacterial DNA and enzymes involved in DNA replication .
Comparison with Similar Compounds
Secnidazole is structurally related to other 5-nitroimidazoles, such as metronidazole and tinidazole . These compounds share a common spectrum of activity against anaerobic microorganisms and are effective in treating amoebiasis, giardiasis, trichomoniasis, and bacterial vaginosis . secnidazole has improved oral absorption and a longer terminal elimination half-life compared to metronidazole and tinidazole . This makes secnidazole a more convenient option for single-dose therapy .
Similar compounds include:
- Metronidazole
- Tinidazole
- Ornidazole
- Nimorazole
Secnidazole’s uniqueness lies in its longer half-life and improved absorption, making it a preferred choice for certain infections .
Properties
IUPAC Name |
(2R)-1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-5(11)4-9-6(2)8-3-7(9)10(12)13/h3,5,11H,4H2,1-2H3/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQZUUQMTUIKBP-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(C)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(N1C[C@@H](C)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618911-61-8 | |
Record name | Secnidazole, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0618911618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SECNIDAZOLE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7551F316CJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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